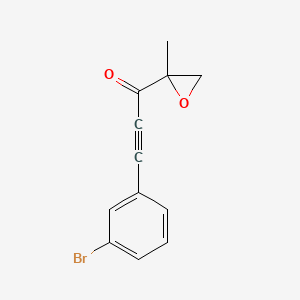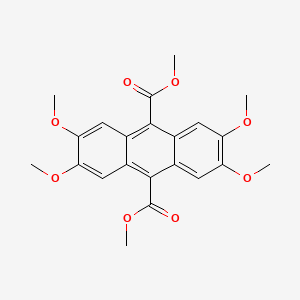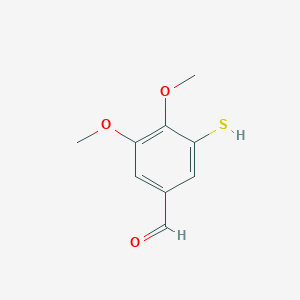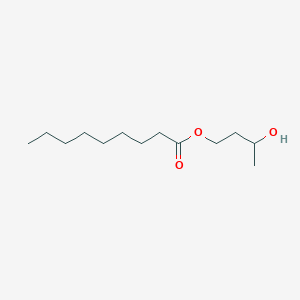
3-Hydroxybutyl nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxybutyl nonanoate is an ester compound formed from the reaction between 3-hydroxybutanol and nonanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxybutyl nonanoate typically involves the esterification reaction between 3-hydroxybutanol and nonanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of immobilized catalysts can enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxybutyl nonanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid and 3-hydroxybutanone.
Reduction: 3-Hydroxybutanol and nonanol.
Substitution: Various amides or different esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxybutyl nonanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to lipid metabolism and enzyme activity.
Industry: Used as a plasticizer in the production of biodegradable plastics and as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of 3-hydroxybutyl nonanoate involves its hydrolysis to release 3-hydroxybutanol and nonanoic acid. These products can then participate in various metabolic pathways. For example, 3-hydroxybutanol can be further oxidized to 3-hydroxybutyrate, which is a key intermediate in the metabolism of fatty acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxybutyl acetate: Similar ester formed from acetic acid and 3-hydroxybutanol.
3-Hydroxybutyl octanoate: Ester formed from octanoic acid and 3-hydroxybutanol.
3-Hydroxybutyl decanoate: Ester formed from decanoic acid and 3-hydroxybutanol.
Uniqueness
3-Hydroxybutyl nonanoate is unique due to the specific chain length of the nonanoic acid, which imparts distinct physical and chemical properties. This makes it suitable for specific applications, such as in the production of biodegradable plastics and as a flavoring agent.
Eigenschaften
CAS-Nummer |
89457-35-2 |
|---|---|
Molekularformel |
C13H26O3 |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
3-hydroxybutyl nonanoate |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-13(15)16-11-10-12(2)14/h12,14H,3-11H2,1-2H3 |
InChI-Schlüssel |
SMSPKNPHBGVMCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


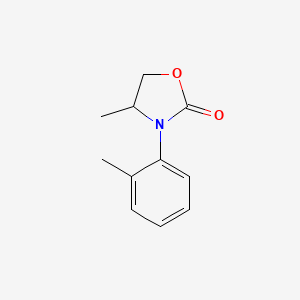
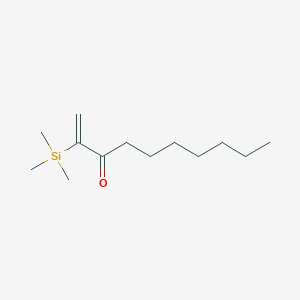
![[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B14389687.png)
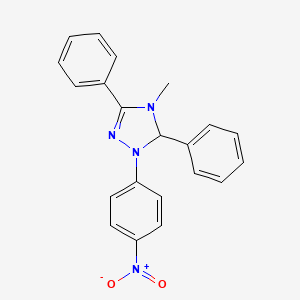
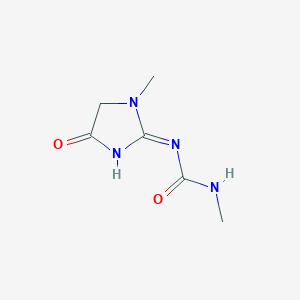

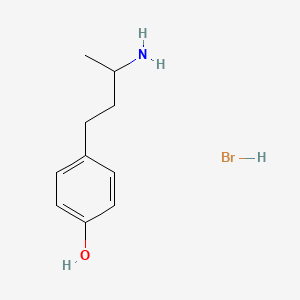
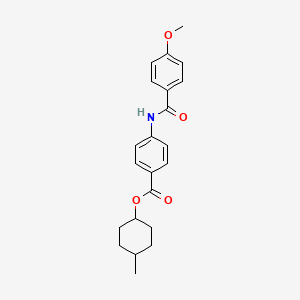
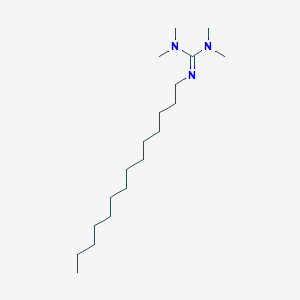
![Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate](/img/structure/B14389717.png)
![1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14389730.png)
